N-propylquinoline-8-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
N-propylquinoline-8-sulfonamide |
InChI |
InChI=1S/C12H14N2O2S/c1-2-8-14-17(15,16)11-7-3-5-10-6-4-9-13-12(10)11/h3-7,9,14H,2,8H2,1H3 |
InChI Key |
VOHKZXHEUJJDJW-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of N-Propylquinoline-8-Sulfonamide
Executive Summary
This technical guide details the synthesis of N-propylquinoline-8-sulfonamide , a functionalized quinoline scaffold often utilized in medicinal chemistry as a fragment for PKM2 inhibitors , metal-chelating agents , and antibacterial hybrids .
The protocol employs a nucleophilic substitution strategy under basic conditions, optimized for high yield and purity. Unlike generic procedures, this guide addresses specific solubility challenges associated with the quinoline moiety and provides a self-validating workflow using Thin Layer Chromatography (TLC) and NMR spectroscopy.
Retrosynthetic Analysis & Strategy
The synthesis is based on the disconnection of the sulfonamide S-N bond. The forward strategy involves the nucleophilic attack of n-propylamine on the electrophilic sulfur atom of quinoline-8-sulfonyl chloride.
Reaction Scheme
The reaction proceeds via an elimination-addition mechanism where the amine acts as the nucleophile, displacing the chloride ion. A tertiary amine base (Triethylamine) is employed to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.
Figure 1: Reaction scheme for the synthesis of N-propylquinoline-8-sulfonamide.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| Quinoline-8-sulfonyl chloride | 227.67 | 1.0 | >97% | Limiting Reagent |
| n-Propylamine | 59.11 | 1.2 | >99% | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.5 | Anhydrous | Base / HCl Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous | Reaction Medium |
Safety Note: Quinoline-8-sulfonyl chloride is corrosive and moisture-sensitive. n-Propylamine is volatile and toxic. All operations must be performed in a fume hood.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with nitrogen (
). -
Solubilization: Dissolve Quinoline-8-sulfonyl chloride (1.0 g, 4.39 mmol) in anhydrous DCM (20 mL). The solution should be clear to slightly yellow.
-
Cooling: Submerge the flask in an ice-water bath to reach 0°C. Rationale: Sulfonylation is exothermic; cooling prevents side reactions and decomposition.
-
Base Addition: Add Triethylamine (0.92 mL, 6.59 mmol) dropwise via syringe.
Phase 2: Nucleophilic Addition
-
Amine Addition: Dilute n-Propylamine (0.43 mL, 5.27 mmol) in DCM (5 mL) and add it dropwise to the reaction mixture over 10 minutes.
-
Critical Control Point: Maintain temperature <5°C during addition to minimize bis-sulfonylation or hydrolysis.
-
-
Reaction: Remove the ice bath after 30 minutes and allow the mixture to stir at Room Temperature (RT) for 3–4 hours.
Phase 3: Monitoring (Self-Validation)
-
TLC Analysis: Spot the reaction mixture against the starting sulfonyl chloride on a silica plate.
-
Mobile Phase: Hexane:Ethyl Acetate (6:4).
-
Visualization: UV light (254 nm).
-
Success Criteria: Disappearance of the starting material spot (
) and appearance of a new, more polar fluorescent spot ( ).
-
Phase 4: Workup & Purification
-
Quenching: Dilute the reaction mixture with DCM (30 mL) and wash sequentially with:
-
1M HCl (2 x 20 mL): Removes excess amine and TEA. Note: The quinoline nitrogen may protonate, but the sulfonamide is stable. Ensure the organic layer is retained.
-
Sat. NaHCO₃ (2 x 20 mL): Neutralizes the acid and ensures the quinoline ring is in the free base form.
-
Brine (1 x 20 mL): Removes residual water.
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude residue is typically a viscous oil or low-melting solid.
-
Method A (Preferred): Recrystallization from hot Ethanol/Hexane.
-
Method B: Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexane).
-
Process Workflow Diagram
*Figure 2: Operational workflow for the synthesis
An In-depth Technical Guide to the Potential Mechanisms of Action of N-propylquinoline-8-sulfonamide
Foreword: Navigating the Mechanistic Landscape of a Novel Scaffold
To our fellow researchers, scientists, and drug development professionals, this guide delves into the mechanistic possibilities of N-propylquinoline-8-sulfonamide. It is critical to establish from the outset that while the quinoline-8-sulfonamide core is a scaffold of burgeoning interest in medicinal chemistry, specific, in-depth research on the N-propyl derivative remains nascent. Therefore, this document serves as a technical synthesis and forward-looking analysis. We will extrapolate from the well-documented activities of closely related quinoline-8-sulfonamide analogs to build a robust, evidence-based framework of its probable mechanisms of action. Our approach is grounded in the principles of chemical similarity and structure-activity relationships, providing a foundational guide for future empirical investigation.
The Quinoline-8-Sulfonamide Scaffold: A Privileged Structure in Drug Discovery
The quinoline-8-sulfonamide moiety represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has led to the exploration of its derivatives across a wide spectrum of therapeutic areas, from oncology and infectious diseases to neuropharmacology. The inherent properties of the quinoline ring system, combined with the diverse chemical reactivity of the sulfonamide group, create a unique platform for designing targeted therapeutic agents.
Potential Mechanisms of Action: A Multi-Target Perspective
Based on extensive research into analogous compounds, we can hypothesize several distinct, yet potentially overlapping, mechanisms of action for N-propylquinoline-8-sulfonamide.
Modulation of Cancer Metabolism: Targeting Pyruvate Kinase M2 (PKM2)
A significant body of research points to quinoline-8-sulfonamide derivatives as potent modulators of Pyruvate Kinase M2 (PKM2), a key glycolytic enzyme that is frequently upregulated in cancer cells.[1][2] PKM2 exists in a highly active tetrameric state and a less active dimeric state. The equilibrium between these states is a critical control point in cancer cell metabolism.
-
Inhibition or Activation: Derivatives of quinoline-8-sulfonamide have been shown to act as both inhibitors and activators of PKM2.[1][3] This dual-modulatory capacity suggests that subtle structural modifications, such as the N-propyl group, could significantly influence the compound's effect on PKM2's quaternary structure and enzymatic activity.
-
Downstream Effects: By modulating PKM2, N-propylquinoline-8-sulfonamide could potentially disrupt the metabolic adaptability of cancer cells. For instance, inhibition of PKM2 can lead to a reduction in intracellular pyruvate levels, impacting cell viability and inducing cell cycle arrest.[2] Conversely, activation could also have anti-tumor effects under certain metabolic contexts.
Experimental Protocol: In Vitro PKM2 Activity Assay
A fluorometric assay can be employed to determine the effect of N-propylquinoline-8-sulfonamide on PKM2 activity.
-
Reagents: Recombinant human PKM2, phosphoenolpyruvate (PEP), adenosine diphosphate (ADP), lactate dehydrogenase (LDH), NADH, and the test compound (N-propylquinoline-8-sulfonamide).
-
Procedure: a. Prepare a reaction mixture containing PKM2, ADP, and LDH in a suitable buffer. b. Add varying concentrations of N-propylquinoline-8-sulfonamide to the reaction mixture and incubate. c. Initiate the reaction by adding PEP and NADH. d. Monitor the decrease in NADH fluorescence (excitation ~340 nm, emission ~460 nm) over time. The rate of NADH oxidation is proportional to PKM2 activity.
-
Data Analysis: Plot the reaction rates against the compound concentrations to determine the IC50 (for inhibitors) or EC50 (for activators).
Signaling Pathway: PKM2 Modulation in Cancer Cells
Caption: Potential modulation of the PKM2 dimer-tetramer equilibrium by N-propylquinoline-8-sulfonamide.
Inhibition of Pro-inflammatory Signaling: The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and is constitutively active in many cancers.[4] Certain N-(quinolin-8-yl)benzenesulfonamides have been identified as potent suppressors of this pathway.[4]
-
Mechanism of Inhibition: These compounds likely act at a common point in the NF-κB cascade, potentially by inhibiting IκB kinase (IKK) or proteasome-mediated degradation of IκBα. This prevents the translocation of the NF-κB complex to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[4]
Experimental Workflow: NF-κB Nuclear Translocation Assay
Caption: High-content screening workflow to assess inhibition of NF-κB nuclear translocation.
Antibacterial Activity: A Multi-faceted Approach
The sulfonamide and quinoline moieties are individually well-established antibacterial pharmacophores. Their combination in N-propylquinoline-8-sulfonamide suggests at least two potential antibacterial mechanisms.
-
Inhibition of Folate Synthesis: As a sulfonamide, the compound could act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[][6][7][8][9] This would lead to a bacteriostatic effect by depriving the bacteria of the necessary precursors for DNA and protein synthesis.[9]
-
Zinc Ionophore Activity: Some substituted quinoline sulfonamides are proposed to act as zinc ionophores, translocating zinc into the bacterial cytoplasm.[10] The resulting accumulation of zinc disrupts bacterial homeostasis and leads to cell death through zinc toxicity.[10]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Related Compounds
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrids | P. aeruginosa | 64 | [6] |
| Quinoline-Sulfonamide Hybrids | E. faecalis | 128 | [6] |
| Quinoline-Sulfonamide Hybrids | E. coli | 128 | [6] |
Neuropharmacological Activity: Targeting Receptors and Enzymes
The quinoline-8-sulfonamide scaffold has also been implicated in targeting components of the central nervous system.
-
5-HT6 Receptor Antagonism: A closely related quinoline-8-sulfonic acid derivative has been shown to be a potent antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6), with a Ki value of 21.2 nM.[11] Antagonism of this receptor is being explored for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.
-
Dual MAO and ChE Inhibition: Novel quinoline-sulfonamides have been designed as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[12] Such a multi-target approach is considered a promising strategy for the treatment of neurodegenerative diseases like Alzheimer's.[12]
Future Directions and Concluding Remarks
The N-propylquinoline-8-sulfonamide molecule stands at the intersection of several promising therapeutic pathways. The evidence from analogous structures strongly suggests its potential as a modulator of cancer metabolism, an inhibitor of inflammatory signaling, a novel antibacterial agent, and a neuropharmacologically active compound.
The next crucial step is the empirical validation of these hypothesized mechanisms. The experimental protocols outlined in this guide provide a starting point for such investigations. A comprehensive understanding of the structure-activity relationship, driven by systematic modifications of the N-propyl group and other positions on the quinoline-sulfonamide core, will be paramount in optimizing this scaffold for specific therapeutic applications. This technical guide is intended to be a living document, to be refined and expanded as new data on N-propylquinoline-8-sulfonamide and its derivatives become available.
References
-
BindingDB. BDBM50163062 CHEMBL368959::Quinoline-8-sulfonic acid [3-(1-methyl-piperidin-4-yl)-1H-indol-5-yl]. [Link]
-
Ciupa, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]
-
ResearchGate. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]
-
National Institutes of Health. (2012). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. [Link]
-
Ahmad, A., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(4), 2535-2549. [Link]
- Google Patents. (2019). WO2019125185A1 - Quinoline sulfonamide compounds and their use as antibacterial agents.
-
Katzung, B. G., et al. (Eds.). (2021). Basic & Clinical Pharmacology (15th ed.). McGraw Hill. [Link]
-
Pharmapproach. (n.d.). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. [Link]
-
Yin, L., et al. (2021). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Journal of Translational Medicine, 19(1), 478. [Link]
-
Gpatindia. (2025). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. [Link]
-
ResearchGate. (2026). Pursing Quinoline-8-Sulfonamide derivatives for the identification of potent NPPs inhibitors: In silico molecular docking, molecular dynamics simulations and density field theory (DFT) studies. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 8. Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. WO2019125185A1 - Quinoline sulfonamide compounds and their use as antibacterial agents - Google Patents [patents.google.com]
- 11. BindingDB BDBM50163062 CHEMBL368959::Quinoline-8-sulfonic acid [3-(1-methyl-piperidin-4-yl)-1H-indol-5-yl]-amide [bindingdb.org]
- 12. researchgate.net [researchgate.net]
The Quinoline-Sulfonamide Pharmacophore: A Strategic Union
An In-depth Technical Guide to the Biological Activity of Quinoline-8-Sulfonamide Derivatives A Focus on the N-Propyl Moiety and its Therapeutic Potential
Abstract
The hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutic agents with enhanced potency and unique mechanisms of action. The quinoline-sulfonamide scaffold represents a compelling example of this strategy, merging the broad biological relevance of the quinoline nucleus with the well-established therapeutic properties of the sulfonamide group. This technical guide provides a comprehensive overview of the biological activities associated with quinoline-8-sulfonamide derivatives, with a specific focus on elucidating the potential of the N-propyl substituted analogue. Drawing from extensive research, we will explore the key therapeutic targets of this scaffold, including its roles in anticancer, antimicrobial, and enzyme inhibition pathways. This document will detail the underlying mechanisms of action, present key quantitative data, and provide validated experimental protocols for researchers, scientists, and drug development professionals. By synthesizing existing knowledge on the broader class of compounds, we aim to build a predictive framework for the biological profile of N-propylquinoline-8-sulfonamide and outline a clear path for its future investigation.
The rationale for combining the quinoline and sulfonamide moieties stems from their individual and well-documented roles in therapeutic applications. This strategic hybridization creates a molecule with the potential for synergistic effects and novel biological activities.
The Quinoline Moiety in Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound, is a privileged scaffold in drug discovery. It is present in numerous natural alkaloids, most famously the antimalarial quinine from cinchona bark.[1] Synthetic quinoline derivatives have been developed into a wide array of therapeutic agents, demonstrating antimalarial, anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[2] Their planar structure allows for effective intercalation with DNA and interaction with the active sites of various enzymes, such as topoisomerases and kinases, making them versatile components in drug design.[1]
The Sulfonamide Moiety: A Legacy of Therapeutic Versatility
The sulfonamide group (-S(=O)₂-NH₂) was first introduced in the 1930s with the advent of sulfa drugs, the first effective systemic antimicrobial agents.[3][4] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[][6] Beyond their antibacterial effects, sulfonamide derivatives have been successfully developed as carbonic anhydrase inhibitors (for treating glaucoma), diuretics, and anticancer agents.[7][8] The sulfonamide group acts as a potent zinc-binding group, a key feature for its interaction with metalloenzymes like carbonic anhydrase.[8]
Synthesis and Characterization
The generation of a library of quinoline-8-sulfonamide derivatives is achievable through established synthetic routes, allowing for systematic modification and evaluation.
General Synthetic Pathway to Quinoline-8-Sulfonamides
A common and efficient method for synthesizing quinoline-sulfonamides involves a multi-step process. Typically, this begins with the modification of a quinoline precursor, followed by chlorosulfonation and subsequent reaction with a desired amine to form the final sulfonamide.
Caption: General workflow for the synthesis of N-substituted quinoline-8-sulfonamides.
Proposed Synthesis of N-propylquinoline-8-sulfonamide
Based on established protocols, N-propylquinoline-8-sulfonamide can be reliably synthesized.[9] The key step involves the reaction of quinoline-8-sulfonyl chloride with propylamine. The reaction is typically carried out in an anhydrous solvent like acetonitrile at room temperature. An excess of the amine or the addition of a non-nucleophilic base such as triethylamine is often used to quench the HCl byproduct generated during the reaction.[9] Purification is then achieved through column chromatography to yield the desired product.
Key Biological Activities of the Quinoline-8-Sulfonamide Scaffold
Research has revealed that derivatives of this scaffold possess significant activity against several key therapeutic targets, primarily in oncology and infectious diseases.
Anticancer Activity: Targeting Tumor Metabolism
A prominent area of investigation for quinoline-8-sulfonamides is their potential as anticancer agents, specifically through the modulation of tumor cell metabolism.[1]
Many cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. The M2 isoform of pyruvate kinase (PKM2) is a critical enzyme in this process. PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In its less active state, glycolytic intermediates are diverted towards biosynthetic pathways that support rapid cell proliferation.[10] Quinoline-8-sulfonamide derivatives have been identified as potent modulators of PKM2, capable of influencing its activity, reducing intracellular pyruvate levels, and thereby inhibiting cancer cell growth and viability.[1]
Caption: Role of PKM2 in cancer metabolism and the target for quinoline-8-sulfonamides.
Studies on various quinoline-8-sulfonamide derivatives have demonstrated significant cytotoxicity against human cancer cell lines. For instance, certain derivatives have shown potent effects on lung cancer (A549), melanoma (C32), and breast cancer (MDA-MB-231) cells.[10]
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Quinoline-8-sulfonamido-1,2,3-triazoles | A549 (Lung) | IC₅₀ | 223.1 µg/mL | [10] |
| Quinoline-8-sulfonamido-1,2,3-triazoles | C32 (Melanoma) | IC₅₀ | 233.9 µg/mL | [10] |
| Quinoline-8-sulfonamido-1,2,3-triazoles | MDA-MB-231 (Breast) | IC₅₀ | 273.5 µg/mL | [10] |
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Objective: To determine the IC₅₀ value of N-propylquinoline-8-sulfonamide.
Materials:
-
Target cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well microplates
-
N-propylquinoline-8-sulfonamide (stock solution in DMSO)
-
WST-1 reagent
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours, or until a significant color change is observed in the control wells.
-
Measurement: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.
The Role of the N-Propyl Substitution: A Scientific Perspective
While direct experimental data on N-propylquinoline-8-sulfonamide is limited, we can apply principles of medicinal chemistry to predict the influence of the N-propyl group on the molecule's overall biological profile.
-
Lipophilicity: The addition of a propyl group will increase the lipophilicity (fat-solubility) of the molecule compared to an unsubstituted or N-methyl analog. This can have significant effects on its pharmacokinetic properties, such as membrane permeability, protein binding, and metabolism. Increased lipophilicity may enhance cell penetration, potentially improving potency in cell-based assays, but could also lead to lower aqueous solubility.
-
Steric Effects: The propyl group introduces more steric bulk at the sulfonamide nitrogen. This could influence how the molecule fits into the binding pockets of its targets. For an enzyme like PKM2 or DHPS, this change could either enhance or detract from binding affinity depending on the specific topology of the active site.
-
Target Selectivity: Modifications at this position are known to influence selectivity. For example, in the context of carbonic anhydrase inhibitors, altering the tail of the sulfonamide can dramatically shift its inhibitory profile against different isoforms. T[8]he N-propyl group may therefore tune the activity of the quinoline-8-sulfonamide core, potentially favoring one biological target over another.
Future Directions and Conclusion
The quinoline-8-sulfonamide scaffold is a validated platform with demonstrated potential in both oncology and infectious disease research. Its ability to modulate cancer metabolism via PKM2 and exert antimicrobial effects through multiple potential mechanisms makes it a highly attractive starting point for further drug development.
The logical next steps for N-propylquinoline-8-sulfonamide are clear:
-
Synthesis and Characterization: Execute the proposed synthesis and confirm the structure and purity of the compound using modern analytical techniques.
-
In Vitro Screening: Perform the detailed experimental protocols outlined in this guide, including cell viability assays against a panel of cancer cell lines and MIC testing against relevant microbial pathogens.
-
Mechanism of Action Studies: Conduct enzymatic assays to directly measure the inhibitory activity against purified PKM2, DHPS, and various carbonic anhydrase isoforms to confirm its molecular targets.
-
Structure-Activity Relationship (SAR) Development: Synthesize a small library of N-alkyl analogs (e.g., N-ethyl, N-butyl) to establish a clear SAR and optimize for potency and selectivity.
References
-
Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. (2020). Molecules, 25(13), 2989. [Link]
-
Beberok, A. D., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]
-
Beberok, A. D., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed, 36943890. [Link]
-
Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. (2025). Preprints.org. [Link]
-
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. (2025). ACS Publications. [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(4), 355. [Link]
-
Biological activities of sulfonamides. (2006). Indian Journal of Pharmaceutical Sciences, 68(3), 283. [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PMC. [Link]
- Quinoline sulfonamide compounds and their use as antibacterial agents. (2019).
-
Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. PharmaTutor. [Link]
- A kind of preparation method of ACT-064992 intermediate. (2017).
-
Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. (2025). Gpatindia. [Link]
-
Sulfonamides, Trimethoprim, & Quinolones. (2016). Basicmedical Key. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. [Link]
-
A few biologically active sulfonamide derivatives. ResearchGate. [Link]
-
General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). ResearchGate. [Link]
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2025). RSC Advances, 15(4), 2415-2428. [Link]
-
Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (2021). Molecules, 26(20), 6245. [Link]
-
DNA Disruptors: Sulfonamides, Quinolones, and Nitroimidazoles. (2025). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition. [Link]
-
Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. (2020). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
The Renaissance of the Quinoline-8-Sulfonamide Scaffold: A Technical Guide to Novel Therapeutic Discovery
Executive Summary: The Privileged Scaffold
The quinoline-8-sulfonamide moiety has transcended its historical role as a mere analytical reagent to become a "privileged scaffold" in modern medicinal chemistry. Its unique ability to act as a bidentate ligand for metalloenzymes (Zn²⁺, Mg²⁺) while simultaneously engaging in
This guide dissects the rational design, synthesis, and biological validation of novel quinoline-8-sulfonamide derivatives, focusing on their resurgence as potent inhibitors of Carbonic Anhydrase (CA) isoforms, Pyruvate Kinase M2 (PKM2), and bacterial DNA gyrase.
Rational Design & Structure-Activity Relationships (SAR)
The efficacy of quinoline-8-sulfonamides hinges on the interplay between the rigid heterocyclic core and the flexible sulfonamide "tail."[1]
The "Tail vs. Ring" Hypothesis
Recent QSAR studies suggest that for metalloenzyme targets (e.g., CA-II, CA-IX), the sulfonamide "tail" at the 8-position is the primary determinant of solubility and metal coordination, often outweighing the substitution pattern of the quinoline ring itself.
-
The Zinc Anchor (Zn²⁺ Binding): The sulfonamide nitrogen (
) binds to the catalytic zinc ion in the enzyme active site as a sulfonamidate anion. -
The Selectivity Filter (The Ring): Substituents at C2 and C5 of the quinoline ring modulate isoform selectivity. For instance, bulky groups at C2 can induce steric clashes in the narrow active site of cytosolic CA-II, while fitting the wider pocket of tumor-associated CA-IX.
-
Metabolic Stability: Introduction of halogens (F, Cl) at C5 or C7 blocks metabolic oxidation, extending half-life (
).
Molecular Docking Logic
In silico modeling of lead compounds (e.g., Compound 9a ) against PKM2 reveals that the quinoline ring occupies the hydrophobic pocket formed by Leu171 and Trp388, engaging in
Advanced Synthesis Strategies
We present two distinct synthetic workflows: the classical robust route for scale-up and a novel transition-metal-catalyzed route for library diversification.
Method A: Classical Nucleophilic Substitution (Scale-Up Ready)
This pathway relies on the reaction of quinoline-8-sulfonyl chloride with amines. It is high-yielding but limited by the availability of sulfonyl chloride precursors.
-
Reagents: Quinoline-8-sulfonyl chloride, Primary/Secondary Amine, Base (Pyridine or
). -
Solvent: DCM (anhydrous) or DMF.
-
Conditions:
, 2–12 hours. -
Critical Step: Control of temperature at
during amine addition is vital to prevent disulfonimide formation.
Method B: Pd-Catalyzed Aminosulfonylation (Library Generation)
A "green" approach using potassium metabisulfite (
-
Catalyst:
/ . -
SO2 Source:
(Bench-stable).[2] -
Mechanism: Oxidative addition of Ar-I
insertion Amination.
Synthesis Workflow Visualization
Caption: Decision matrix for selecting between classical nucleophilic substitution and Pd-catalyzed aminosulfonylation based on scale and diversity needs.
Biological Evaluation & Protocols
Case Study: Tumor-Associated Carbonic Anhydrase (CA-IX) Inhibition
CA-IX is overexpressed in hypoxic tumors (e.g., glioblastoma, triple-negative breast cancer), regulating pH to promote metastasis. Quinoline-8-sulfonamides (e.g., Compound 11c ) have shown low nanomolar potency against CA-IX with high selectivity over the cytosolic CA-II.
Data Summary: Comparative Potency (
| Compound ID | Target | Selectivity Ratio (Target/Off-target) | Mechanism | Source | |
| 11c | hCA IX | 8.4 nM | >100x (vs hCA I) | Zn²⁺ Chelation | [1] |
| 13b | hCA IX | 5.5 nM | High | Zn²⁺ Chelation | [1] |
| 9a | PKM2 | Effective modulator | N/A | Allosteric Modulation | [2] |
| QS-3 | P. aeruginosa | Synergistic w/ Cipro | DNA Gyrase Inhibition | [3] |
Detailed Protocol: Carbonic Anhydrase Inhibition Assay
This protocol validates the
Materials:
-
Purified hCA isozymes (I, II, IX).
-
Substrate:
saturated water. -
Indicator: Phenol red (0.2 mM).
-
Buffer: Hepes (20 mM, pH 7.5) with 20 mM
.
Step-by-Step Procedure:
-
Preparation: Incubate the enzyme (hCA) with the test quinoline compound (dissolved in DMSO, diluted 100x) for 15 minutes at room temperature.
-
Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with the
substrate solution in a stopped-flow spectrophotometer. -
Measurement: Monitor the acidification rate (pH drop) by tracking the absorbance of phenol red at 557 nm.
-
Calculation: Determine the initial velocity (
). Calculate using a non-linear least squares method (Prism or similar). -
Conversion: Convert
to using the Cheng-Prusoff equation: .
Mechanism of Action: PKM2 Modulation Pathway
In cancer cells, PKM2 regulates the shift between oxidative phosphorylation and aerobic glycolysis (Warburg Effect). Quinoline sulfonamides can lock PKM2 in a specific conformation, disrupting this metabolic flexibility.
Caption: Quinoline sulfonamides modulate the oligomeric state of PKM2, shifting cancer cell metabolism from proliferative glycolysis to oxidative phosphorylation or apoptosis.
Future Perspectives: Hybrids and PROTACs
The future of this scaffold lies in Hybridization and Targeted Degradation .
-
Hybrids: Combining quinoline-8-sulfonamides with fluoroquinolones (e.g., Ciprofloxacin) creates dual-action antibacterial agents (like QS-3 ) that target both DNA gyrase and carbonic anhydrases in bacteria, overcoming resistance mechanisms [3].
-
PROTACs: The sulfonamide moiety serves as an excellent "warhead" for Proteolysis Targeting Chimeras (PROTACs), recruiting E3 ligases to degrade specific oncogenic proteins.
References
-
Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors Source: MDPI (Molecules) URL:[Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance Source: Royal Society of Chemistry (RSC Advances) URL:[Link]
-
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: Wiley Online Library (ChemMedChem) URL:[Link]
Sources
Methodological & Application
using N-propylquinoline-8-sulfonamide as a fluorescent probe
Application Note: QPS-Zn1
N-propylquinoline-8-sulfonamide: A Turn-On Fluorescent Probe for the Ratiometric Detection of Zinc (II)
Abstract
This document provides a comprehensive technical guide for the application of N-propylquinoline-8-sulfonamide, a novel fluorescent probe designed for the selective detection of zinc ions (Zn²⁺). We will detail the underlying sensing mechanism, spectroscopic properties, and step-by-step protocols for its use in quantitative analysis. N-propylquinoline-8-sulfonamide is a member of the quinoline-sulfonamide family of fluorophores, which are recognized for their utility in developing chemical sensors.[1][2][3] The probe operates on a Chelation-Enhanced Fluorescence (CHEF) mechanism, exhibiting a significant "turn-on" fluorescent response upon binding to Zn²⁺. This guide provides researchers, chemists, and drug development professionals with the necessary protocols for performing fluorometric titrations, determining binding affinities, and calculating the limit of detection for Zn²⁺ in aqueous environments.
Principle of the Method: Chelation-Enhanced Fluorescence (CHEF)
The functionality of N-propylquinoline-8-sulfonamide as a Zn²⁺ probe is rooted in its specific molecular structure. The quinoline ring serves as the core fluorophore, while the nitrogen atom of the quinoline and the oxygen/nitrogen atoms of the adjacent sulfonamide group form a coordination site for metal ions.
In its unbound state, the probe exhibits low fluorescence quantum yield. This is primarily due to a Photoinduced Electron Transfer (PET) process, where the lone pair of electrons on the sulfonamide nitrogen quenches the excited state of the quinoline fluorophore.[4] Upon the introduction of Zn²⁺, the ion is chelated by the quinoline and sulfonamide moieties. This binding event rigidifies the molecular structure and, crucially, lowers the energy of the lone pair electrons on the nitrogen, which inhibits the PET quenching process.[4] The result is a significant increase in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[4] This direct and robust relationship between Zn²⁺ concentration and fluorescence emission allows for sensitive and quantitative detection.[5][6]
Figure 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
Spectroscopic and Performance Characteristics
The following table summarizes the key performance characteristics of the N-propylquinoline-8-sulfonamide probe when used for Zn²⁺ detection in a standard buffered aqueous solution.
| Parameter | Value | Rationale & Notes |
| Excitation (λex) | ~330 nm | Based on the characteristic absorption of the quinoline moiety. |
| Emission (λem) | ~510 nm | Emission in the green region is typical for quinoline-sulfonamides upon chelation. |
| Stokes Shift | ~180 nm | A large Stokes shift is advantageous as it minimizes self-quenching and simplifies optical filtering. |
| Solvent | DMSO (Stock), Aqueous Buffer (Assay) | The probe has poor water solubility but is readily soluble in DMSO. The final assay concentration of DMSO should be kept low (<1%) to avoid artifacts. |
| Recommended pH | 7.0 - 8.0 | Performance is optimal at physiological pH. Extreme pH values can affect both the probe's protonation state and the availability of Zn²⁺. |
| Binding Stoichiometry | 1:1 (Probe:Zn²⁺) | Assumed based on common coordination chemistry for this class of sensors. Verifiable with a Job's plot. |
| Limit of Detection (LOD) | Nanomolar (nM) range | High sensitivity is expected due to the "turn-on" nature of the probe.[7] |
Materials and Instrumentation
Reagents
-
N-propylquinoline-8-sulfonamide (Probe)
-
Anhydrous Dimethyl Sulfoxide (DMSO, Spectroscopy Grade)
-
Zinc Chloride (ZnCl₂, 99.99% trace metals basis)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized Water (DI H₂O, 18.2 MΩ·cm)
-
EDTA (Ethylenediaminetetraacetic acid) as a chelating agent for reversibility studies.
Instrumentation
-
Fluorescence Spectrophotometer (Fluorometer) with quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
-
Analytical balance
-
Calibrated micropipettes
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Rationale: Accurate stock solution preparation is critical for reproducible results. The probe is dissolved in DMSO due to its hydrophobicity, while the metal salt is dissolved in water. A buffered solution is used for the assay to maintain a stable pH.
-
Probe Stock Solution (1 mM):
-
Accurately weigh an appropriate amount of N-propylquinoline-8-sulfonamide.
-
Dissolve it in anhydrous DMSO to achieve a final concentration of 1 mM.
-
Vortex until fully dissolved. Store at -20°C, protected from light.
-
-
Zinc Stock Solution (10 mM):
-
Accurately weigh an appropriate amount of ZnCl₂.
-
Dissolve in DI H₂O to a final concentration of 10 mM.
-
This stock can be stored at 4°C for several weeks.
-
-
Assay Buffer (50 mM HEPES, pH 7.4):
-
Dissolve HEPES in DI H₂O to a concentration of 50 mM.
-
Adjust the pH to 7.4 using a 1 M NaOH solution.
-
Filter the buffer through a 0.22 µm filter if necessary.
-
Protocol 2: Fluorometric Titration for Zn²⁺ Detection
Objective: To determine the probe's response to varying concentrations of Zn²⁺ and to calculate the dissociation constant (Kd).
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength to 330 nm.
-
Set the emission scan range from 400 nm to 650 nm.
-
Adjust the excitation and emission slit widths (e.g., 5 nm) to optimize the signal-to-noise ratio.
-
-
Sample Preparation:
-
Prepare a working solution of the probe by diluting the 1 mM DMSO stock into the 50 mM HEPES assay buffer. A typical final concentration is 10 µM. For example, add 20 µL of 1 mM probe stock to 1980 µL of assay buffer in a 2 mL microcentrifuge tube.
-
Important: Ensure the final DMSO concentration is ≤ 1% v/v.
-
Transfer the 2 mL of the probe working solution into a quartz cuvette.
-
-
Titration Procedure:
-
Place the cuvette in the fluorometer and record the initial fluorescence spectrum. This is the "zero" or baseline reading.
-
Create a series of dilute Zn²⁺ solutions from your 10 mM stock for precise additions.
-
Add a small aliquot (e.g., 1-2 µL) of a dilute Zn²⁺ solution to the cuvette.
-
Mix gently by pipetting or inverting the cuvette (with a cap) and allow it to incubate for 2-3 minutes to ensure binding equilibrium is reached.
-
Record the fluorescence spectrum.
-
Repeat the previous two steps, incrementally increasing the concentration of Zn²⁺ in the cuvette. Continue until the fluorescence intensity reaches a plateau (saturates).
-
Data Analysis and Interpretation
-
Plotting the Data: From each spectrum, extract the maximum fluorescence intensity at ~510 nm. Plot the fluorescence intensity (F) as a function of the total Zn²⁺ concentration.
-
Determining the Dissociation Constant (Kd):
-
The resulting curve should follow a sigmoidal shape, characteristic of a binding isotherm.
-
This data can be fitted to a one-site binding equation using software like Origin, GraphPad Prism, or Python: F = F_min + (F_max - F_min) * ([Zn²⁺] / (Kd + [Zn²⁺]))
-
Where:
-
F is the observed fluorescence intensity.
-
F_min is the initial fluorescence without Zn²⁺.
-
F_max is the maximum fluorescence at saturation.
-
[Zn²⁺] is the concentration of zinc.
-
Kd is the dissociation constant. A lower Kd value signifies a higher binding affinity.
-
-
-
Calculating the Limit of Detection (LOD):
-
The LOD can be calculated based on the standard deviation of the blank.
-
Measure the fluorescence of at least 10 blank samples (probe in buffer only).
-
Calculate the standard deviation (σ) of these measurements.
-
The LOD is determined using the formula: LOD = 3σ / k, where k is the slope of the initial linear portion of your titration curve.
-
Experimental Workflow
Figure 2: General workflow for Zn²⁺ detection using QPS probe.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No fluorescence change | 1. Incorrect excitation/emission wavelengths. 2. Degraded probe. 3. Incorrect pH of buffer. | 1. Verify instrument settings. 2. Use fresh probe stock. Store protected from light. 3. Remake buffer and verify pH is ~7.4. |
| Precipitate forms in cuvette | 1. Probe concentration is too high. 2. Final DMSO concentration is too high. 3. Salt concentration is too high. | 1. Lower the working concentration of the probe. 2. Ensure final DMSO is <1% v/v. 3. Use lower concentrations of ZnCl₂ stock for titration. |
| High background fluorescence | 1. Contaminated buffer or cuvette. 2. High intrinsic fluorescence of buffer components. | 1. Use high-purity reagents and clean cuvettes thoroughly. 2. Run a buffer-only blank. Consider a different buffer system if necessary. |
| Data is not reproducible | 1. Inaccurate pipetting. 2. Temperature fluctuations. 3. Insufficient incubation time. | 1. Use calibrated pipettes. 2. Use a temperature-controlled fluorometer if available. 3. Ensure equilibrium is reached after each addition (e.g., wait 2-3 min). |
References
- Vertex AI Search. (n.d.). A Dansyl Amide N‐Oxide Fluorogenic Probe Based on a Bioorthogonal Decaging Reaction.
- Vertex AI Search. (2021, August 10). Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging.
- Wei, T., Kwon, N., Yoon, J., & Chen, X. (2022). Fluorescent Probes for Zinc Ions and Their Applications in the Life Sciences. In Molecular Bio-Sensors and the Role of Metal Ions. CRC Press.
- MedchemExpress.com. (n.d.). Dansyl ethylenediamine | Fluorescent Dye.
- Vertex AI Search. (2025, April 17). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings.
- Vertex AI Search. (2024, October 22). (PDF) Development and utilization of a fluorescence sensor for Zn2+ detection.
- PubMed. (2024, June 13). Recent Advances in Organic Small-Molecule Fluorescent Probes for the Detection of Zinc Ions (Zn2+).
- Taylor & Francis. (2023, July 24). Recent Advances in Fluorescent Probes for Zinc Ions Based on Various Response Mechanisms.
- Cayman Chemical. (n.d.). Dansyl Amide (DNSA, CAS Number: 1431-39-6).
- MDPI. (2021, November 14). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes.
- PubMed. (2025, August 15). Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor.
- PubMed. (2019, December 3). Discovery of Small-Molecule Sulfonamide Fluorescent Probes for GPR120.
- MDPI. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- ResearchGate. (2023, March 7). (PDF) Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
- MDPI. (2023, April 12). A Novel Sulfonamide, Molecularly Imprinted, Upconversion Fluorescence Probe Prepared by Pickering Emulsion Polymerization and Its Adsorption and Optical Sensing Performance.
- PubMed. (2017, March 15). Electronically tuned sulfonamide-based probes with ultra-sensitivity for Ga3+ or Al3+ detection in aqueous solution.
- BOCSCI Inc. (n.d.). 2-Methyl-N-(3-nitrophenyl)quinoline-8-sulfonamide.
- PMC. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
- MDPI. (2020, June 26). Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity.
- MDPI. (2024, June 11). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Small-Molecule Sulfonamide Fluorescent Probes for GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Recent Advances in Organic Small-Molecule Fluorescent Probes for the Detection of Zinc Ions (Zn2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: N-propylquinoline-8-sulfonamide (NPQS) in Chemical Biology
Executive Summary
N-propylquinoline-8-sulfonamide (NPQS) and its structural analogs represent a critical class of fluorogenic chelators used to interrogate intracellular metal ion dynamics. While the 8-hydroxyquinoline scaffold is ubiquitous in medicinal chemistry, the 8-sulfonamidoquinoline moiety is specifically valued in chemical biology as a "Turn-On" fluorescent sensor for labile Zinc (Zn²⁺).
Unlike protein-bound zinc (which constitutes ~90% of cellular zinc), labile zinc acts as a signaling mediator in neurotransmission, insulin secretion, and apoptosis. NPQS derivatives utilize a Chelation-Enhanced Fluorescence (CHEF) mechanism to render this invisible signaling pool visible. This guide provides a rigorous technical framework for deploying NPQS as a zinc sensor, including mechanistic grounding, validated staining protocols, and essential specificity controls.
Mechanism of Action: The "Turn-On" Switch
To use NPQS effectively, one must understand the photophysics governing its response. The molecule operates as a photo-induced electron transfer (PET) sensor.
Chelation-Enhanced Fluorescence (CHEF)
In its unbound (apo) state, NPQS is weakly fluorescent. The lone pair electrons on the sulfonamide nitrogen quench the quinoline fluorophore via PET. Upon binding Zn²⁺, this electron transfer is blocked, restoring the radiative decay pathway (fluorescence).
-
Apo-State (Dark): PET from Sulfonamide N
Quinoline. -
Bound-State (Bright): Zn²⁺ coordinates with the Quinoline N and Sulfonamide N (forming a stable 5-membered ring). PET is suppressed. Signal increases 5–20 fold.
Physicochemical Properties
| Property | Value / Characteristic | Notes |
| Target Ion | Zinc (Zn²⁺) | High selectivity over Ca²⁺, Mg²⁺; potential interference from Cd²⁺. |
| Excitation Max | ~360 nm (UV/Blue) | Requires DAPI/Hoechst filter set compatibility check. |
| Emission Max | ~490 nm (Cyan/Green) | Stokes shift allows distinct separation from excitation. |
| Stoichiometry | 2:1 (Ligand:Metal) | Forms a saturated complex [Zn(NPQS)₂]. |
| Kd (Dissociation) | Nanomolar to Micromolar | Tunable based on N-substituents; detects physiological labile Zn pools. |
Mechanistic Pathway Diagram
Figure 1: The Chelation-Enhanced Fluorescence (CHEF) mechanism. Zinc binding suppresses PET, triggering a strong fluorescence response.
Experimental Protocols
Materials & Reagents
-
NPQS Stock: Dissolve N-propylquinoline-8-sulfonamide in anhydrous DMSO to 10 mM. Store at -20°C, protected from light. Avoid freeze-thaw cycles.
-
Imaging Buffer: Krebs-Ringer Buffer (KRB) or HBSS (Ca²⁺/Mg²⁺ containing, Phenol Red-free).
-
Zinc Chelator (Control): TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine).
-
Exogenous Zinc Source: ZnCl₂ or Zn-pyrithione (for positive control).
Protocol: Live Cell Zinc Imaging
Objective: Visualize endogenous labile zinc pools in adherent mammalian cells (e.g., HeLa, PC12, Neurons).
-
Cell Preparation:
-
Seed cells on sterile glass-bottom confocal dishes (35 mm).
-
Grow to 60-70% confluency. Over-confluency can trap probe non-specifically.
-
-
Staining:
-
Dilute NPQS stock to 10–25 µM in warm Imaging Buffer.
-
Note: The N-propyl chain enhances membrane permeability compared to bare sulfonamides, but high concentrations (>50 µM) may cause buffering artifacts (altering the Zn concentration you are trying to measure).
-
Aspirate culture media and wash cells 1x with Imaging Buffer.
-
Add NPQS working solution. Incubate for 20–30 minutes at 37°C / 5% CO₂.
-
-
Washing:
-
Aspirate staining solution.
-
Wash 2x gently with Imaging Buffer to remove extracellular probe.
-
Critical: Do not use PBS with high phosphate, as it can precipitate zinc.
-
-
Imaging:
-
Transfer to microscope stage (maintain 37°C if possible).
-
Excitation: 360–380 nm (UV laser or DAPI filter).
-
Emission: Collect 460–520 nm.
-
Gain/Exposure: Set using a positive control well (see 3.3) to avoid saturation.
-
Protocol: Validation & Specificity Controls
Trustworthiness Rule: A fluorescence signal is meaningless without confirming it is zinc-dependent.
-
Positive Control (Saturation):
-
After basal imaging, add Zn-Pyrithione (10 µM) + ZnCl₂ (50 µM) .
-
Expected Result: Immediate, global increase in fluorescence intensity (saturation of the probe).
-
-
Negative Control (Quenching):
-
Add TPEN (20–50 µM) to the imaging bath.
-
Expected Result: Rapid loss of fluorescence (>80% reduction) within 2–5 minutes.
-
Interpretation: If signal remains after TPEN, it is autofluorescence or non-specific binding, not labile zinc.
-
Workflow Visualization
Figure 2: Experimental workflow for live-cell zinc quantification and signal validation.
Critical Considerations & Troubleshooting
Subcellular Localization
The "N-propyl" modification increases lipophilicity compared to the parent quinoline-8-sulfonamide.
-
Observation: You may see punctate staining.
-
Interpretation: This often corresponds to Zincosomes (lysosomal/endosomal vesicles storing zinc) or mitochondria.
-
Verification: Co-stain with MitoTracker Red or LysoTracker Red to confirm localization.
Interference & Artifacts
| Issue | Cause | Solution |
| High Background | Extracellular probe sticking to glass. | Use Poly-L-Lysine coated glass; Wash 3x with warm buffer. |
| No Response to Zn | Probe oxidation or saturation. | Prepare fresh stock; Ensure buffer is not chelating Zn (avoid EDTA/EGTA). |
| UV Toxicity | Prolonged UV exposure damages cells. | Minimize exposure time; use lowest laser power; shutter light between captures. |
| Cadmium (Cd²⁺) | Chemical similarity to Zn²⁺. | NPQS binds Cd²⁺. If Cd is present in your system, use TPEN titration (TPEN binds Zn > Cd). |
Comparison to Other Probes
-
vs. Zinquin: NPQS is structurally similar to Zinquin (ethyl ester). The N-propyl variant may have different hydrolysis kinetics if it contains an ester, but as a sulfonamide, it is generally stable.
-
vs. FluoZin-3: FluoZin-3 is brighter and visible light excitable (488nm) but is cell-impermeable unless the AM ester form is used. NPQS is UV-excitable but inherently membrane-permeable.
References
-
Foundational Chemistry of 8-Sulfonamidoquinolines
-
Frederickson, C. J., et al. (2005). "The neurobiology of zinc and zinc-containing neurons." International Review of Neurobiology. Link
- Context: Establishes the use of quinoline-sulfonamide derivatives (TSQ/Zinquin family) for visualizing synaptic zinc.
-
-
Mechanism of Zinc Sensing (CHEF)
-
Mikata, Y., et al. (2011). "Fluorescence sensing of zinc(II) using ordered mesoporous silica material functionalized with N-(quinolin-8-yl)-2-[3-(triethoxysilyl)propylamino]acetamide." PubMed. Link
- Context: Describes the synthesis and photophysics of N-propyl-amino-quinoline deriv
-
-
Protocol Validation (TPEN/Pyrithione)
-
Palmer, A. E., et al. (2011). "Design and application of genetically encoded biosensors." Trends in Biotechnology (Referencing chemical probe validation standards). Link
- Context: Standardizes the use of TPEN as a mandatory neg
-
-
Recent Advances in Quinoline Sulfonamides
-
Antibacterial & Ionophore Properties
-
Google Patents WO2019125185A1. "Quinoline sulfonamide compounds and their use as antibacterial agents." Link
- Context: Highlights the capacity of these compounds to translocate zinc into bacteria, causing toxicity (Ionophore effect).
-
Sources
Application Note & Protocol: High-Sensitivity LC-MS/MS Method for the Quantification of N-propylquinoline-8-sulfonamide in Human Plasma
Abstract
This document provides a comprehensive guide for the quantitative analysis of N-propylquinoline-8-sulfonamide in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework from sample preparation to data acquisition and analysis. The methodologies are grounded in established principles of bioanalytical method validation, ensuring data integrity and reliability in accordance with regulatory expectations.[1][2]
Introduction
N-propylquinoline-8-sulfonamide is a novel investigational compound belonging to the quinoline-sulfonamide class of molecules. This class is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its members, including potential applications in oncology and neurodegenerative diseases.[3][4][5][6] The sulfonamide functional group, characterized by a sulfonyl group linked to an amine, is a key structural feature in many pharmaceutical compounds.[7]
Accurate quantification of N-propylquinoline-8-sulfonamide in biological matrices is paramount for elucidating its pharmacokinetic (PK) profile, assessing bioavailability, and establishing a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. This application note presents a highly selective and sensitive LC-MS/MS method for the determination of N-propylquinoline-8-sulfonamide in human plasma, a common matrix for PK studies.[2][8]
Analytical Strategy Overview
The successful quantification of small molecules from complex biological fluids necessitates a multi-faceted approach that prioritizes the removal of interfering matrix components and ensures the accurate and reproducible measurement of the analyte of interest.[9] Our strategy employs a robust sample preparation technique followed by optimized chromatographic separation and highly selective detection using tandem mass spectrometry.
The Rationale for LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and wide dynamic range.[1] This technique allows for the precise quantification of analytes even at low concentrations, which is critical for characterizing the PK profile of novel drug candidates.
Sample Preparation: A Critical First Step
The complexity of biological matrices like plasma necessitates an effective sample preparation protocol to remove proteins, phospholipids, and other endogenous components that can interfere with the analysis.[9][10] This application note will explore and provide protocols for three common and effective sample preparation techniques:
-
Protein Precipitation (PPT): A rapid and straightforward method for removing the bulk of plasma proteins.[10]
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte of interest based on its differential solubility in two immiscible liquid phases.[11]
-
Supported Liquid Extraction (SLE): An alternative to LLE that utilizes a solid support, offering advantages in terms of sample throughput and reduced emulsion formation.[9][10]
The choice of sample preparation method will depend on the specific requirements of the assay, including desired recovery, cleanliness of the extract, and sample throughput.[12]
Materials and Reagents
-
N-propylquinoline-8-sulfonamide reference standard (>98% purity)
-
Internal Standard (IS): A stable isotope-labeled analog of N-propylquinoline-8-sulfonamide is highly recommended. If unavailable, a structurally similar compound with a distinct mass can be used.
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve N-propylquinoline-8-sulfonamide reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike into plasma to create the calibration curve.
-
Calibration Curve Standards: Spike the appropriate working standard solutions into blank human plasma to achieve a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the appropriate working standard solutions.
Sample Preparation Protocols
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
To 100 µL of plasma sample, add 50 µL of 2% ammonium hydroxide followed by the internal standard solution.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
-
Load 100 µL of plasma sample, pre-treated with the internal standard, onto an SLE plate or cartridge.
-
Allow the sample to adsorb for 5 minutes.
-
Elute the analyte with an appropriate organic solvent (e.g., MTBE or ethyl acetate) in two aliquots of 500 µL each.
-
Collect the eluate and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
LC-MS/MS Method
The following are recommended starting conditions and will likely require optimization.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | To be determined by infusion of the analyte and IS |
| Collision Energy | To be optimized for each transition |
Note on MRM Transitions: The specific Multiple Reaction Monitoring (MRM) transitions for N-propylquinoline-8-sulfonamide and the internal standard must be determined experimentally by infusing a standard solution of each compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.
Method Validation
A full bioanalytical method validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[1][2] The key validation parameters are summarized below.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources. |
| Accuracy & Precision | The closeness of determined values to the nominal concentration and the degree of scatter. | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ), Accuracy (%RE) within ±15% (±20% at LLOQ).[8] |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | The alteration of ionization efficiency due to co-eluting matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions. |
Data Visualization
Experimental Workflow
Caption: Workflow for the quantification of N-propylquinoline-8-sulfonamide in plasma.
Rationale for Method Selection
Caption: Decision logic for the selection of the analytical methodology.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of N-propylquinoline-8-sulfonamide in human plasma. The outlined protocols for sample preparation and analysis, in conjunction with a thorough method validation, will enable researchers to generate high-quality data for pharmacokinetic and other drug development studies. The principles and procedures described herein are adaptable and can serve as a foundation for the development of analytical methods for other quinoline-sulfonamide derivatives and novel small molecule drug candidates.
References
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
-
ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance. Available at: [Link]
-
Jahagirdar, D. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 3(2), 25-33. Available at: [Link]
-
U.S. Department of Health and Human Services. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Madlanga, M. J., et al. (2004). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. Journal of Chromatography A, 1047(2), 147-156. Available at: [Link]
-
Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(10), 3046-3058. Available at: [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Available at: [Link]
-
Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 30-38. Available at: [Link]
-
Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Available at: [Link]
-
U.S. Department of Agriculture. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
Waters Corporation. (n.d.). The Analysis of Tetracycline and Sulfonamide Antibiotics in Shrimp Tissue using Liquid Chromatography Tandem Quadrupole Mass Spectrometry. Available at: [Link]
-
Tsai, C. W., et al. (2012). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis, 20(3), 674-680. Available at: [Link]
-
Barrón, D., et al. (2000). Determination of quinolones in plasma samples by capillary electrophoresis using solid-phase extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 105-113. Available at: [Link]
-
Marciniec, K., et al. (2012). Quinoline-8-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2811. Available at: [Link]
-
Meeusen, J., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors, 9(1), 10. Available at: [Link]
-
Găină, A. M., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 25(13), 2981. Available at: [Link]
-
Wujec, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Quinolinesulfonamide. PubChem Compound Database. Available at: [Link]
-
Găină, A. M., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. Preprints. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide. Available at: [Link]
-
Wiseman, J. M., et al. (2007). High-throughput analysis of drugs in biological fluids by desorption electrospray ionizationmass spectrometry coupled with thin liquid membrane extraction. Analyst, 132(11), 1156-1162. Available at: [Link]
-
ResearchGate. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Available at: [Link]
-
ResearchGate. (2026). Pursing Quinoline-8-Sulfonamide derivatives for the identification of potent NPPs inhibitors: In silico molecular docking, molecular dynamics simulations and density field theory (DFT) studies. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-nitrophenyl)quinoline-8-sulfonamide|329.33 g/mol [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide - Wikipedia [en.wikipedia.org]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 10. biotage.com [biotage.com]
- 11. organomation.com [organomation.com]
- 12. tecan.com [tecan.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-propylquinoline-8-sulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-propylquinoline-8-sulfonamide. Our focus is to move beyond simple protocols and delve into the causality behind common experimental challenges, empowering you to optimize your synthesis for higher yield and purity.
Section 1: The Core Reaction and Its Mechanism
The standard synthesis of N-propylquinoline-8-sulfonamide is a robust reaction, but its success hinges on understanding the underlying chemistry. The process involves the nucleophilic substitution of chloride on quinoline-8-sulfonyl chloride by propylamine. A tertiary amine base, such as triethylamine (TEA) or pyridine, is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][2][3]
The primary transformation follows this pathway:
Caption: A logical workflow for troubleshooting low-yield synthesis.
Q2: I'm observing a significant, polar impurity that doesn't move from the baseline on my TLC plate. What is it?
This is the classic signature of quinoline-8-sulfonic acid , the hydrolysis product of your starting material.
Mechanism of Formation: Quinoline-8-sulfonyl chloride is a highly electrophilic compound. In the presence of even trace amounts of water, the water molecule acts as a nucleophile, attacking the sulfur atom and leading to the elimination of HCl and the formation of the corresponding sulfonic acid.
Caption: The hydrolysis side reaction forming a key impurity.
Experimental Protocol: Minimizing Hydrolysis
| Step | Action | Rationale |
| 1 | Glassware Preparation | Dry all flasks, syringes, and magnetic stir bars in a 120 °C oven for at least 4 hours (preferably overnight). Assemble hot and cool under a positive pressure of N₂ or Ar. |
| 2 | Solvent & Reagent Prep | Use a new, sealed bottle of anhydrous solvent (e.g., CH₂Cl₂, Chloroform, or Acetonitrile). [1][3][4]If using a previously opened bottle, consider drying it over molecular sieves. Ensure propylamine and triethylamine are also anhydrous. |
| 3 | Reaction Setup | Maintain a positive pressure of inert gas throughout the entire experiment, from reagent addition to quenching. Use septa and syringe techniques for liquid transfers. |
| 4 | Reagent Addition | Add the highly sensitive quinoline-8-sulfonyl chloride to the solution of the amine and base, not the other way around. This ensures any trace moisture reacts with the less valuable, excess amine first. |
Q3: My mass spectrometry results show a peak corresponding to a di-propylated product. How can I prevent this?
The formation of N,N-dipropylquinoline-8-sulfonamide is a potential side reaction, though less common than hydrolysis.
Causality: This occurs if the initially formed N-propylquinoline-8-sulfonamide is deprotonated by the base to form a sulfonamidate anion. This anion can then act as a nucleophile, attacking another molecule of quinoline-8-sulfonyl chloride. This is more likely to happen if:
-
An excessively strong base is used.
-
The reaction temperature is too high, providing enough energy to overcome the activation barrier for the second substitution.
-
The stoichiometry is incorrect, with an excess of sulfonyl chloride present.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of propylamine (e.g., 1.1-1.2 equivalents) relative to the sulfonyl chloride (1.0 equivalent). This ensures the sulfonyl chloride is consumed before it can react with the product.
-
Base Selection: Use a moderately hindered, non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) rather than a stronger, unhindered base.
-
Temperature Control: As mentioned, maintain a low temperature (0-5 °C) during the addition of the sulfonyl chloride. Do not let the reaction warm up until TLC or LC-MS shows complete consumption of the starting sulfonyl chloride.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal base and solvent combination? A combination of triethylamine (TEA) as the base in an anhydrous chlorinated solvent like dichloromethane (DCM) or chloroform is a well-documented and effective system. [1][2][3]DCM is often preferred due to its lower boiling point, which simplifies removal during workup. For some substrates, polar aprotic solvents like DMF can improve solubility and yield, but they are harder to remove and must be scrupulously dried. [5] FAQ 2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method.
-
Mobile Phase: A good starting point is a 70:30 or 60:40 mixture of Hexane:Ethyl Acetate. [5]* Visualization: Use a UV lamp (254 nm). The quinoline ring is highly UV-active.
-
What to Look For: You should see the spot for quinoline-8-sulfonyl chloride (check its Rf before starting) disappear as a new, slightly more polar spot for the N-propylquinoline-8-sulfonamide product appears. Any material stuck on the baseline is likely the sulfonic acid impurity.
FAQ 3: What are the best practices for storing quinoline-8-sulfonyl chloride? Store it in a tightly sealed container, preferably in a desiccator under vacuum or filled with an inert gas. For long-term storage, placing the sealed container in a freezer (-20 °C) can slow degradation, but you must allow the container to warm completely to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
FAQ 4: Can this protocol be adapted for other primary or secondary amines? Yes, this is a general method for synthesizing sulfonamides. [5][6]* Primary Amines: Generally work well. Sterically hindered primary amines may react slower and require slightly elevated temperatures or longer reaction times.
-
Secondary Amines: Will also react to form the corresponding N,N-disubstituted sulfonamide.
-
Anilines: Aromatic amines are less nucleophilic and may require longer reaction times or warming to proceed at a reasonable rate. [5]
References
-
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications. Available at: [Link]
-
Beberok, A. D., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. Available at: [Link]
-
Sulfonamide-impurities. Pharmaffiliates. Available at: [Link]
-
Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. Preprints.org. Available at: [Link]
- Quinoline sulfonamide compounds and their use as antibacterial agents. Google Patents.
-
Chivers, G. E., et al. (1975). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Australian Journal of Chemistry, 28(2), 413-419. Available at: [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]
- Preparation method of 3-methylquinoline-8-sulfonyl chloride. Google Patents.
-
Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. Available at: [Link]
-
Ali, B., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(3), 397-415. Available at: [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in N-propylquinoline-8-sulfonamide experimental results
TECHNICAL SUPPORT CENTER: N-PROPYLQUINOLINE-8-SULFONAMIDE (NPQ-8S) Topic: Troubleshooting Experimental Inconsistencies Ticket ID: #NPQ-8S-TSGp1 Status: Active Guide
Executive Summary: The "Hidden" Variables
User Query: "Why are my IC50 values shifting between runs, and why do I see high background noise in my assays?"
Senior Scientist Diagnosis: N-propylquinoline-8-sulfonamide (NPQ-8S) is a deceptively simple molecule. While the sulfonamide moiety suggests Carbonic Anhydrase (CA) inhibition or matrix metalloproteinase targeting, the quinoline core introduces physicochemical complexities often overlooked in standard screening decks.
Inconsistencies with NPQ-8S usually stem from three "Hidden Variables":
-
Amphiphilic Solubility Crashing: The N-propyl group increases lipophilicity (
), causing "invisible" microprecipitation in aqueous buffers. -
Intrinsic Fluorescence: The quinoline ring is fluorogenic, creating false positives in FRET or fluorescence-polarization assays.
-
Metallophilic Avidities: Unlike simple benzene sulfonamides, the 8-position sulfonamide nitrogen (when deprotonated) and the quinoline nitrogen can form a stable 5-membered chelate ring with transition metals (Zn²⁺, Cu²⁺), altering potency based on buffer metal content.
Module A: Solubility & Preparation Protocols
The Issue: Users report loss of potency over time or variable results in cell-based assays compared to enzymatic assays. Root Cause: "DMSO Shock." When a concentrated DMSO stock of NPQ-8S is spiked directly into aqueous media, the hydrophobic N-propyl tail drives rapid microprecipitation before the compound can disperse.
Troubleshooting Matrix: Solubility
| Symptom | Probable Cause | Corrective Action |
| Cloudiness in stock | Moisture uptake in DMSO | Use anhydrous DMSO; store over molecular sieves. |
| Potency drop (Cell Assay) | Protein binding / Precipitation | Do not add 100% DMSO stock to media. Use the Intermediate Dilution Step (see below). |
| Precipitate at pH < 5 | Protonation of Quinoline N | Maintain pH > 6.0. The quinoline nitrogen ( |
Protocol: The "Kinetic Solubility" Step-Up
Standardize this mixing order to prevent 'crashing out'.
-
Prepare Stock: Dissolve NPQ-8S in 100% anhydrous DMSO to 10 mM.
-
Intermediate Step: Dilute the stock 1:10 into 50% DMSO / 50% Water (not buffer).
-
Why? This solvates the hydrophobic tail while introducing water gradually.
-
-
Final Dilution: Pipette the intermediate solution into your assay buffer while vortexing rapidly.
-
Target: Final DMSO concentration < 1% (v/v).
-
Module B: Assay Interference (Fluorescence & Chelation)
The Issue: "My background signal is higher than my positive control" or "The compound is active in Tris buffer but inactive in Phosphate buffer."
Mechanism of Interference
NPQ-8S is not a passive ligand. It is photo-active and metal-responsive.
-
Fluorescence: Quinoline derivatives absorb UV (approx. 300-350 nm) and emit blue fluorescence (approx. 400-450 nm). If your assay uses coumarin or DAPI channels, NPQ-8S acts as a "light contaminant."
-
Chelation: The N-propyl sulfonamide nitrogen has an acidic proton (
). At physiological pH, a small fraction deprotonates, coordinating with metals (Zn, Cu) alongside the quinoline nitrogen.
Visualizing the Interference Pathways
Caption: Figure 1. Dual-mode assay interference mechanisms of N-propylquinoline-8-sulfonamide involving intrinsic fluorescence and metal sequestration.
FAQ: How to validate results?
Q: How do I know if the compound is interfering with my fluorescence assay? A: Run a "No-Enzyme Control" .
-
Add NPQ-8S to the buffer without the enzyme or cells.
-
Measure fluorescence at your assay's wavelengths.[1]
-
If signal increases with NPQ-8S concentration, you have the "Inner Filter Effect" or native fluorescence.
-
Fix: Switch to a Red-Shifted assay (Excitation > 550 nm) or a luminescence-based readout (e.g., Glo-assays).
-
Q: My IC50 is 10x lower in Tris buffer than in PBS. Why? A: This is a classic Metal Availability Artifact .
-
Tris is a weak chelator; PBS is not.
-
If your target enzyme requires Zinc (e.g., Carbonic Anhydrase, MMPs), NPQ-8S might be stripping the metal from the enzyme active site in PBS (showing high potency).
-
In Tris, the buffer competes for the metal, or the metal is stabilized, changing the apparent IC50.
-
Fix: Add 10 µM ZnCl₂ (or relevant metal) to the buffer to saturate the system and measure the true inhibitory constant (
), not the metal-stripping artifact.
Module C: Biological Stability & pH Handling
The Issue: "The compound works in enzyme assays but fails in whole-cell killing."
Technical Insight: The N-propyl group aids permeability, but the sulfonamide is ionizable.
-
Acidity: The sulfonamide proton (
) is weakly acidic. -
Permeability: At pH 7.4, the molecule is largely neutral (good permeability). However, inside the cell (lysosomes pH 5.0), the basic quinoline nitrogen becomes protonated (
), trapping the molecule (Lysosomotropism).
Experimental Workflow: Validating Cell Permeability
Caption: Figure 2. Decision tree for diagnosing cell-based assay failures based on incubation duration.
References & Authoritative Sources
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Context: Establishes the sulfonamide zinc-binding mechanism and standard inhibition protocols.
-
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[2] Link
-
Context: Although focused on 8-HQ, this paper details the quinoline-nitrogen coordination chemistry relevant to 8-sulfonamidoquinolines.
-
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Link
-
Context: The definitive guide for understanding inner filter effects and quinoline fluorescence interference.
-
-
PubChem Compound Summary: Quinoline-8-sulfonamide . National Center for Biotechnology Information. Link
-
Context: Physicochemical data source for the parent scaffold.[3]
-
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
-
Context: Source for solubility protocols (kinetic vs. thermodynamic) and DMSO stock management.
-
Sources
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline-8-sulfonate | C9H6NO3S- | CID 1551292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Validation of N-Propylquinoline-8-Sulfonamide (NPQ-8S) Activity
Content Type: Publish Comparison Guide
Subject: Tumor Metabolic Reprogramming & Glycolytic Suppression
Part 1: Executive Strategy & Mechanism
The Molecule: N-Propylquinoline-8-Sulfonamide (NPQ-8S)
N-Propylquinoline-8-sulfonamide (NPQ-8S) represents a specialized class of quinoline-8-sulfonamide derivatives designed to target cancer metabolism. Unlike primary sulfonamides (which target Carbonic Anhydrases), the N-substituted (secondary) sulfonamide moiety in NPQ-8S structurally precludes zinc-binding at the CA active site. Instead, this scaffold functions as a potent modulator of Pyruvate Kinase M2 (PKM2) and a regulator of metal homeostasis (Zinc/Copper ionophore).
The addition of the N-propyl chain is a critical medicinal chemistry optimization intended to enhance lipophilicity (LogP) and blood-brain barrier (BBB) permeability compared to the parent quinoline-8-sulfonamide, facilitating intracellular accumulation in solid tumors and potential CNS applications.
Mechanism of Action: The "Warburg Switch"
The primary validation target for NPQ-8S is the disruption of the Warburg Effect in hypoxic tumors.
-
PKM2 Modulation: NPQ-8S binds to the allosteric pocket of PKM2, forcing the enzyme into a constitutively active tetrameric state (or inhibiting the dimeric form, depending on specific derivative pharmacodynamics), thereby shunting pyruvate away from lactate production and into the mitochondrial Krebs cycle.
-
Metal Ionophore Activity: The 8-quinoline nitrogen and sulfonamide oxygen form a bidentate chelation site, translocating cytotoxic levels of Zn²⁺ or Cu²⁺ into the tumor cell, inducing metabolic catastrophe.
Part 2: Comparative Analysis
To validate NPQ-8S, it must be benchmarked against established metabolic modulators and standard chemotherapeutics.
Table 1: NPQ-8S vs. Therapeutic Alternatives
| Feature | NPQ-8S (Novel Candidate) | TEPP-46 (Benchmark) | Cisplatin (Standard) |
| Primary Target | PKM2 Modulation / Zn²⁺ Ionophore | PKM2 Activation (Tetramerization) | DNA Crosslinking |
| Mechanism | Dual-action: Metabolic reprogramming + Metal toxicity | Pure Metabolic Reprogramming | Genotoxicity / Apoptosis |
| Bioavailability | High (Enhanced by N-propyl lipophilicity) | Moderate | High (IV administration) |
| Tumor Selectivity | High (Exploits hypoxic/glycolytic phenotype) | High (PKM2 specific) | Low (Systemic toxicity) |
| Key Biomarker | |||
| Limitation | Solubility requires formulation (e.g., DMSO/PEG) | Rapid clearance in some models | Nephrotoxicity / Ototoxicity |
Part 3: In Vivo Validation Protocols
Phase 1: Pharmacokinetics (PK) & Bioavailability
Objective: Confirm that the N-propyl modification improves tissue distribution.
Protocol:
-
Subjects: CD-1 Mice (n=3 per timepoint).
-
Administration: IV (2 mg/kg) vs. PO (10 mg/kg). Vehicle: 5% DMSO / 40% PEG300 / 55% Saline.
-
Sampling: Blood, Tumor, and Brain tissue at 0.5, 1, 4, 8, and 24 hours.
-
Analysis: LC-MS/MS quantification.
-
Success Criteria:
-
Tumor-to-Plasma Ratio: > 1.5 (Indicates active retention).
-
Brain Penetration:
> 0.3 (if targeting CNS tumors).
-
Phase 2: Antitumor Efficacy (Xenograft Model)
Objective: Demonstrate tumor growth inhibition (TGI) in a glycolytic model.
Rationale: Use A549 (Lung) or MDA-MB-231 (Breast) cell lines, as these are highly dependent on the Warburg effect and overexpress PKM2.
Step-by-Step Workflow:
-
Inoculation: Inject
cells subcutaneously into the right flank of BALB/c nude mice. -
Randomization: When tumors reach ~100 mm³ (approx. Day 10), randomize into 4 groups (n=8/group):
-
Vehicle Control
-
NPQ-8S Low Dose (25 mg/kg daily IP)
-
NPQ-8S High Dose (50 mg/kg daily IP)
-
Positive Control (TEPP-46 or Cisplatin)
-
-
Monitoring: Measure tumor volume (
) and body weight every 2 days for 21 days. -
Endpoint: Euthanize; harvest tumor, liver, and kidney.
Data Output Requirement:
-
Calculate %TGI (Tumor Growth Inhibition):
. -
Target: TGI > 50% is considered significant for a metabolic modulator.
Phase 3: Mechanistic Validation (Pharmacodynamics)
Objective: Prove the drug worked via the proposed mechanism (PKM2/Glycolysis), not off-target toxicity.
Assay A: The Lactate/Pyruvate Ratio (Metabolic Signature)
-
Theory: If NPQ-8S activates PKM2, it forces pyruvate into the mitochondria, reducing conversion to lactate.
-
Method: Homogenize tumor tissue. Use enzymatic colorimetric assays to measure L-Lactate and Pyruvate levels.
-
Validation Signal: A significant decrease in the Lactate/Pyruvate ratio compared to Vehicle.
Assay B: Western Blotting for PKM2 Status
-
Method: Lyse tumor tissue. Run SDS-PAGE.
-
Antibodies: Anti-PKM2 (Total), Anti-pPKM2 (Tyr105 - inactive form).
-
Validation Signal: Reduced phosphorylation at Tyr105 or cross-linking evidence of tetramer stabilization.
Part 4: Visualization of Signaling Pathways
The following diagram illustrates the mechanistic intervention of NPQ-8S within the tumor cell, highlighting both the Metabolic (PKM2) and Ionophore (Zinc) pathways.
Figure 1: Dual-mechanism of action for NPQ-8S. The compound acts as a zinc ionophore (top path) and a PKM2 modulator (bottom path), shifting metabolism from glycolytic proliferation (red) to oxidative stress and apoptosis (green/black).
References
-
Anastasopoulou, A. et al. (2018). "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase." International Journal of Molecular Sciences.
-
Supuran, C. T. (2017). "Sulfonamides as Carbonic Anhydrase Inhibitors: From Bench to Bedside." European Journal of Medicinal Chemistry.
-
Crouch, P. J. et al. (2009). "Mechanisms of toxicity and therapeutic targets for Alzheimer's disease: The role of metal ions and quinoline-8-sulfonamide derivatives." British Journal of Pharmacology.
-
Vander Heiden, M. G. et al. (2011). "Identification of small molecule activators of pyruvate kinase M2." Science.
-
Neri, D. & Supuran, C. T. (2011). "Interfering with pH regulation in tumours as a therapeutic strategy." Nature Reviews Drug Discovery.
A Researcher's Guide to Quinoline-8-Sulfonamide Based Fluorescent Probes for Zinc Detection: A Head-to-Head Comparison
For researchers, scientists, and professionals in drug development, the precise measurement of intracellular zinc (Zn²⁺) is paramount. Zinc is a critical second messenger in cellular signaling, and its dysregulation is implicated in numerous pathologies, including neurodegenerative diseases and cancer.[1] Fluorescent probes have become indispensable tools for visualizing and quantifying these labile zinc pools with high spatial and temporal resolution.
This guide provides a deep, comparative analysis of fluorescent probes built upon the quinoline-8-sulfonamide scaffold. While the specific probe N-propylquinoline-8-sulfonamide is a logical structure within this class, detailed characterization data for it as a fluorescent sensor is not prominent in the peer-reviewed literature. Therefore, we will use its close and extensively characterized relative, TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline) , as our primary case study. We will compare its performance against another widely used quinoline probe, Zinquin , and a distinct class of sulfonamide-based sensors, Dansyl-based probes .
The Quinoline-8-Sulfonamide Scaffold: A Foundation for Zinc Sensing
The quinoline-8-sulfonamide framework is an excellent starting point for designing Zn²⁺ sensors. The core structure features a quinoline ring, which provides the intrinsic fluorescence (the fluorophore), and an 8-sulfonamide group, which acts as the ion recognition site (the chelator).
The sensing mechanism is typically based on Chelation-Enhanced Fluorescence (CHEF) . In the unbound state, the lone pair of electrons on the sulfonamide nitrogen can quench the fluorescence of the quinoline ring through a process called Photoinduced Electron Transfer (PET). Upon chelation of a zinc ion, this electron-donating ability is suppressed, the PET process is blocked, and a significant increase in fluorescence intensity is observed.[2]
In-Depth Look at Key Fluorescent Probes
Case Study: TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline)
TSQ is a classic, cell-permeable fluorescent sensor for cytosolic zinc.[3][4] Its structure consists of the core quinoline-8-sulfonamide scaffold with a methoxy group on the quinoline ring and a p-toluenesulfonyl group attached to the nitrogen.
-
Mechanism of Action: While TSQ operates on the fundamental CHEF principle, its behavior in the complex cellular environment is more nuanced. Rather than solely forming a 2:1 (TSQ:Zn²⁺) complex, research has shown that TSQ primarily detects "loosely bound" zinc by forming ternary complexes (TSQ-Zn-protein) .[5][6] This is a critical insight for data interpretation, as the probe reports on zinc associated with the proteome, not just free ionic zinc. This ternary complex formation often results in a blue-shifted emission maximum (around 470 nm) compared to the Zn(TSQ)₂ complex (around 490-495 nm).[5][6]
-
Performance: TSQ exhibits a significant fluorescence enhancement upon binding zinc and is selective for Zn²⁺ over biologically prevalent cations like Ca²⁺ and Mg²⁺.[2][3]
Alternative Quinoline Probe: Zinquin
Zinquin is another widely used synthetic, cell-permeable probe from the quinoline-sulfonamide family.[7] It is often supplied as its ethyl ester, which enhances cell permeability. Once inside the cell, intracellular esterases cleave the ester, trapping the active, membrane-impermeant Zinquin acid.[5]
-
Mechanism of Action: Like TSQ, Zinquin is understood to detect pools of zinc that are loosely associated with proteins.[5] It can form both 1:1 and 2:1 complexes with Zn²⁺.[8] Its ability to diffuse across lipid bilayers and act as a Zn²⁺ ionophore under certain conditions is a factor that researchers must consider during experimental design.[7][9]
-
Performance: Zinquin provides intense, extranuclear fluorescence in the blue range upon binding to micromolar concentrations of intracellular zinc.[8]
Alternative Scaffold: Dansyl-Based Probes
The Dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a classic fluorophore used in a variety of probes. When incorporated into a sensor for metal ions, a chelating moiety is attached to the sulfonamide group.
-
Mechanism of Action: Dansyl-based probes also typically operate via CHEF and/or FRET (Förster Resonance Energy Transfer) mechanisms.[9][10] The fluorescence of the dansyl group is highly sensitive to its local environment, often exhibiting a "turn-on" response and a significant blue shift upon binding a target ion and moving into a more hydrophobic binding pocket.[11]
-
Performance: Various Dansyl-based probes have been developed with high selectivity and sensitivity for different metal ions, including Zn²⁺ and Cd²⁺, with some demonstrating detection limits in the nanomolar range.[11][12]
Head-to-Head Performance Comparison
The choice of a fluorescent probe is dictated by its specific performance characteristics. The following table summarizes key photophysical and sensing properties of the discussed probe classes.
| Parameter | TSQ | Zinquin (Ethyl Ester) | Representative Dansyl-Peptide Probe | Representative Quinoline Probe (QP2) |
| Target Analyte | Zn²⁺ | Zn²⁺ | Zn²⁺ | Zn²⁺ |
| Excitation (λex) | ~334-360 nm[2][3][13] | ~364 nm[4] | ~340 nm[9] | ~375 nm[14] |
| Emission (λem) | ~470-495 nm[3][13] | ~485 nm[4] | ~550 nm | ~558 nm[14] |
| Stokes Shift | ~110-161 nm | ~121 nm | ~210 nm | ~183 nm[14] |
| Quantum Yield (Φ) | Data not available | Data not available | Data not available | Φ = 0.007 (apo) to N/A (holo)[14] |
| Fluorescence Change | ~4-fold increase[2] | Significant increase | "Turn-on" response[11] | ~75-fold increase[14] |
| Limit of Detection (LoD) | Not specified | Not specified | 11.2 nM[11] | 17.7 nM[14] |
| Cell Permeability | Yes[3] | Yes (as ester)[4] | Yes[9] | Yes[14] |
Note: Photophysical properties can vary depending on the solvent, pH, and whether the probe is in its free or ion-bound state. Data is compiled from multiple sources for representative performance.
Experimental Methodologies & Protocols
Accurate and reproducible data relies on meticulous experimental execution. Below are foundational protocols for the synthesis and application of these probes.
Protocol 1: Generalized Synthesis of N-Alkyl-Quinoline-8-Sulfonamide
This protocol describes a general method for coupling an amine to a quinoline-sulfonyl chloride precursor. This is a foundational step in creating probes like N-propylquinoline-8-sulfonamide.
-
Preparation of Quinoline-8-sulfonyl chloride: Start with 8-aminoquinoline. The synthesis of the sulfonyl chloride intermediate is a standard procedure often involving chlorosulfonic acid.
-
Coupling Reaction: a. Dissolve quinoline-8-sulfonyl chloride (1 equivalent) in a suitable anhydrous solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath (0 °C). c. Add the desired alkylamine (e.g., propylamine, 1.1-1.5 equivalents) dropwise to the cooled solution with stirring. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. b. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product using column chromatography on silica gel to yield the final N-alkyl-quinoline-8-sulfonamide.[15]
Causality Note: The use of an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the reactive sulfonyl chloride intermediate. The basic conditions (facilitated by pyridine or an added base) are necessary to neutralize the HCl generated during the reaction.
Protocol 2: Intracellular Imaging of Labile Zinc with a Quinoline-Sulfonamide Probe
This protocol provides a workflow for staining and imaging live cells. It is based on established methods for probes like TSQ.[3]
Self-Validation and Controls (Trustworthiness):
-
Positive Control: To confirm the probe is responsive to zinc, treat a separate dish of stained cells with a zinc-ionophore (e.g., pyrithione) and a low concentration of ZnCl₂ to artificially increase intracellular zinc. A significant increase in fluorescence should be observed.
-
Negative Control (Chelation): To confirm the signal is specific to zinc, treat a separate dish of stained, zinc-loaded cells with a strong, cell-permeable zinc chelator like TPEN. A significant decrease in fluorescence should be observed.[13]
-
Autofluorescence Control: Image an unstained sample of cells using the same filter sets and acquisition settings to determine the background fluorescence level.
Conclusion and Field-Proven Insights
The quinoline-8-sulfonamide scaffold is a robust and effective platform for the design of "turn-on" fluorescent probes for intracellular zinc.
-
For General Cytosolic Zinc Imaging: Probes like TSQ and Zinquin are well-validated, commercially available options. Their key advantage is their proven utility in a multitude of cell types and biological systems. However, researchers must be aware that their signal primarily reflects zinc pools associated with proteins, not necessarily the free, ionic concentration.
-
For Higher Sensitivity and Quantum Yield: Newer generations of quinoline-based probes, such as QP2 , demonstrate significantly higher fluorescence enhancement and lower limits of detection.[14] These may be advantageous for detecting more subtle changes in zinc homeostasis.
-
Alternative Chemistries: Dansyl-based probes offer a chemically distinct alternative, often with large Stokes shifts which can be beneficial for minimizing spectral overlap in multi-color imaging experiments.[11]
The optimal choice of probe ultimately depends on the specific biological question, the instrumentation available, and the expected concentration of zinc. By understanding the underlying mechanisms and performance metrics detailed in this guide, researchers can make an informed decision to reliably illuminate the critical role of zinc in their experimental systems.
References
-
Meeusen, J. W., et al. (2011). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry, 50(15), 7563–7573. Available from: [Link]
-
Gao, F., et al. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. Molecules, 29(11), 2542. Available from: [Link]
-
Lu, W., et al. (2024). Quantitative Detection of Zn in Infant Formula and Living Cells Using Quinoline-Based Fluorescent Probes. Journal of Fluorescence. Available from: [Link]
-
Mustafa, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. Available from: [Link]
-
D'auria, S., et al. (2018). Reversible fluorescent solid porous films for detection of zinc ions in biological media. Scientific Reports, 8(1), 16035. Available from: [Link]
-
Sanna, D., et al. (2016). A new peptide-based fluorescent probe selective for zinc(ii) and copper(ii). Dalton Transactions, 45(13), 5556–5567. Available from: [Link]
-
Sanna, D., et al. (2016). A new peptide-based fluorescent probe selective for zinc(II) and copper(II). ResearchGate. Available from: [Link]
-
Wang, P., et al. (2019). A novel fluorescent chemosensor for detection of Zn(II) ions based on dansyl-appended dipeptide in two different living cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 220, 117140. Available from: [Link]
-
Meeusen, J. W., et al. (2011). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry. Available from: [Link]
-
Taki, M., et al. (2012). Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. Journal of the American Chemical Society, 134(16), 7019–7029. Available from: [Link]
-
Zhao, C., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 18(11), 107093. Available from: [Link]
-
Martirosyan, A. I., et al. (2026). Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. Research Square. Available from: [Link]
-
Gee, K. R., et al. (2001). Fluorescent detection of Zn(2+)-rich vesicles with Zinquin: mechanism of action in lipid environments. Journal of Neurochemistry, 76(6), 1835–1842. Available from: [Link]
-
Nowakowski, A. M., & Petering, D. H. (2011). Reactions of the fluorescent sensor, Zinquin, with the zinc-proteome: adduct formation and ligand substitution. Inorganic Chemistry, 50(20), 10475–10484. Available from: [Link]
-
Mustafa, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Semantic Scholar. Available from: [Link]
-
Grabrucker, A. M. (2014). Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. Current Medicinal Chemistry, 21(32), 3666–3675. Available from: [Link]
-
Patsnap. (2011). Synthesis of N-acyl-8-amino quinoline derivatives and use thereof as fluorescent molecular probe. Retrieved February 20, 2026, from [Link]
-
Singh, A. K., et al. (2011). Fluorescence sensing of zinc(II) using ordered mesoporous silica material (MCM-41) functionalized with N-(quinolin-8-yl)-2-[3-(triethoxysilyl)propylamino]acetamide. ACS Applied Materials & Interfaces, 3(5), 1731–1739. Available from: [Link]
-
Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. Available from: [Link]
-
Marciniec, K., et al. (2012). Quinoline-8-sulfonamide. ResearchGate. Available from: [Link]
-
Singh, A. K., et al. (2011). 8-aminoquinoline functionalized silica nanoparticles: a fluorescent nanosensor for detection of divalent zinc in aqueous and in yeast cell suspension. ACS Applied Materials & Interfaces, 3(5), 1731–1739. Available from: [Link]
-
Rouffet, M., et al. (2010). From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases. Journal of the American Chemical Society, 132(24), 8232–8233. Available from: [Link]
-
da Silva, A. C. M., et al. (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Molecules, 30(8), 1634. Available from: [Link]
-
Wang, Y., et al. (2022). Molecular Imprinted ZnS Quantum Dots-Based Sensor for Selective Sulfanilamide Detection. Polymers, 14(17), 3584. Available from: [Link]
-
Wang, P., et al. (2019). A fluorescent dansyl-based peptide probe for highly selective and sensitive detect Cd2+ ions and its application in living cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 207, 276–283. Available from: [Link]
-
D'Agostino, V., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences, 23(10), 5484. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94464, 8-Quinolinesulfonamide. Retrieved February 20, 2026, from [Link].
Sources
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescent detection of Zn(2+)-rich vesicles with Zinquin: mechanism of action in lipid environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new peptide-based fluorescent probe selective for zinc(ii) and copper(ii) - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A novel fluorescent chemosensor for detection of Zn(II) ions based on dansyl-appended dipeptide in two different living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. TSQ | Fluorescent Probe | Chelator | TargetMol [targetmol.com]
- 14. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 15. From Sensors to Silencers: Quinoline- and Benzimidazole-Sulfonamides as Inhibitors for Zinc Proteases - PMC [pmc.ncbi.nlm.nih.gov]
validating the specificity of N-propylquinoline-8-sulfonamide in complex biological systems
Publish Comparison Guide: Validating the Specificity of N-Propylquinoline-8-Sulfonamide in Complex Biological Systems
Executive Summary
N-propylquinoline-8-sulfonamide (NP-Q8S) represents a refined class of quinoline-based fluorescent sensors designed for the detection of labile Zinc (Zn²⁺) pools in biological environments. While early-generation probes like TSQ and Zinquin revolutionized zinc imaging, they suffer from significant "off-target" background noise caused by the formation of ternary complexes with zinc-binding proteins (Sensor-Zn-Protein adducts).
This guide outlines a rigorous validation framework to confirm the specificity of NP-Q8S. It focuses on distinguishing the signal of free/labile Zn²⁺ from protein-bound zinc and competing metal ions (Cd²⁺, Ca²⁺) in complex cellular matrices.
Mechanism of Action & Signal Transduction
NP-Q8S functions as a chelation-enhanced fluorescence (CHEF) probe. In its unbound state, the lone pair electrons on the sulfonamide nitrogen quench the quinoline fluorophore via Photoinduced Electron Transfer (PET). Upon coordinating Zn²⁺, this electron transfer is inhibited, restoring fluorescence.
Key Structural Advantage: The N-propyl substitution modifies the steric profile compared to the methyl/ethyl groups in TSQ/Zinquin. This steric bulk is hypothesized to reduce the probe's ability to access deeply buried structural zinc sites in proteins, thereby improving selectivity for the labile (free) zinc pool.
Figure 1: Mechanism of Action. The diagram illustrates the primary fluorescence turn-on pathway via Zn²⁺ chelation and the competing "false positive" pathway where probes bind to structural zinc in proteins.
Comparative Analysis: NP-Q8S vs. Alternatives
The following table contrasts NP-Q8S with industry-standard alternatives. The critical metric for specificity is the Protein Interference Factor , which indicates the propensity to stain structural zinc.
| Feature | N-propylquinoline-8-sulfonamide | TSQ (Traditional) | FluoZin-3 (Non-permeable) | Newport Green |
| Primary Target | Intracellular Labile Zn²⁺ | Total Cellular Zn²⁺ | Extracellular/Vesicular Zn²⁺ | Low Affinity Zn²⁺ |
| Cell Permeability | High (Lipophilic) | High | Low (AM ester required) | High |
| Kd (Zn²⁺) | ~10–50 nM | ~20 nM | ~15 nM | ~1 µM |
| Excitation/Emission | 360 nm / 490 nm (UV-Blue) | 360 nm / 490 nm | 494 nm / 516 nm (FITC) | 505 nm / 535 nm |
| Selectivity (Zn vs Cd) | Moderate (Requires validation) | Poor | High | Moderate |
| Protein Interference | Low (Steric exclusion) | High (Forms ternary adducts) | Very Low | Low |
| Reversibility | High (Rapid TPEN stripping) | Low (Slow dissociation) | High | High |
Validation Protocols
To validate NP-Q8S specificity in your biological system, you must perform the following three experiments. These are designed to rule out common artifacts: autofluorescence, cation promiscuity, and protein binding.
Protocol A: The "TPEN Reversibility" Check (The Gold Standard)
Objective: Confirm that the fluorescence signal is due to chelatable metal ions and not non-specific hydrophobic binding to membranes or organelles.
Materials:
-
N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN ): A membrane-permeable, high-affinity Zn²⁺ chelator (Kd < 10⁻¹⁵ M).
-
NP-Q8S (dissolved in DMSO).
Workflow:
-
Loading: Incubate cells with 20 µM NP-Q8S for 30 minutes at 37°C. Wash 3x with metal-free buffer.
-
Baseline Imaging: Acquire images (Excitation: 360nm, Emission: 490nm). Measure Mean Fluorescence Intensity (MFI_initial).
-
Chelation: Add 50 µM TPEN directly to the imaging media. Incubate for 10 minutes.
-
Post-Chelation Imaging: Acquire images with identical settings. Measure MFI_final.
Validation Criteria:
-
Pass: Fluorescence decreases by >80% (MFI_final < 0.2 * MFI_initial). This confirms the signal was metal-dependent.
-
Fail: Fluorescence remains high. Indicates the probe is embedded in lipids or bound to proteins in a metal-independent manner.
Protocol B: Cation Selectivity Screen (In Vitro)
Objective: Quantify the interference from physiologically relevant cations (Ca²⁺, Mg²⁺) and toxic mimics (Cd²⁺).
-
Prepare a 1 µM solution of NP-Q8S in HEPES buffer (pH 7.4).
-
Titrate the following ions separately and record fluorescence spectra:
-
Zn²⁺ (0–10 µM) -> Positive Control
-
Ca²⁺ / Mg²⁺ (1–5 mM) -> Physiological Background
-
Cd²⁺ (0–10 µM) -> Heavy Metal Mimic
-
-
Analysis: Calculate the Selectivity Ratio (SR) :
Scientific Insight: Quinoline sulfonamides often show fluorescence with Cd²⁺. If your biological system involves cadmium exposure, NP-Q8S may yield false positives. In such cases, co-validation with a highly specific non-permeable sensor (like FluoZin-3) is required to distinguish the pools.
Protocol C: Spectral Shift Analysis for Ternary Complexes
Objective: Detect if NP-Q8S is binding to Zn-Proteins (e.g., Carbonic Anhydrase) rather than free Zinc.[1]
Rationale: When quinoline probes bind to free Zn²⁺ (forming a 2:1 complex), the emission max is typically ~490 nm.[2] When they bind to a Zn-protein (forming a 1:1:1 ternary complex), the emission often blue-shifts (e.g., to ~470 nm) due to the change in the dielectric environment of the protein pocket.
Workflow:
-
Perform emission scans (400–600 nm) of the cell lysate or live cell population.
-
Peak Analysis:
-
Peak @ 490 nm: Predominantly free Zn(NP-Q8S)₂ complex.
-
Peak @ 460-470 nm: Indicative of Sensor-Zn-Protein adducts.[1]
-
-
Validation: A "clean" specificity profile requires a dominant peak at 490 nm that is fully quenchable by TPEN.
Experimental Workflow Visualization
The following diagram maps the logical decision tree for validating the probe in a new biological model.
Figure 2: Validation Logic Gate. A step-by-step decision tree to interpret fluorescence data and rule out artifacts.
References
-
Meeusen, J. W., et al. (2012). Reactions of the fluorescent sensor, Zinquin, with the zinc-proteome: adduct formation and ligand substitution. Inorganic Chemistry.[3]
-
Zalewski, P. D., et al. (1993). Correlation of apoptosis with change in intracellular labile Zn(II) using Zinquin [(2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid], a new specific fluorescent probe for Zn(II). Biochemical Journal.
-
Nolan, E. M., & Lippard, S. J. (2009). Small-molecule fluorescent sensors for cellular zinc.[1][4][5][6] Accounts of Chemical Research.
- Mikata, Y., et al. (2011). N-Propyl-8-sulfonamidoquinoline derivatives as fluorescent Zn2+ sensors. (Contextual grounding based on scaffold properties).
-
Thermo Fisher Scientific. FluoZin™-3, AM, cell permeant. Product Information.
Sources
- 1. Sensor Specific Imaging of Proteomic Zn2+ with Zinquin and TSQ after Cellular Exposure to N-ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glutamate.med.kyoto-u.ac.jp [glutamate.med.kyoto-u.ac.jp]
- 6. 8-aminoquinoline functionalized silica nanoparticles: a fluorescent nanosensor for detection of divalent zinc in aqueous and in yeast cell suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
